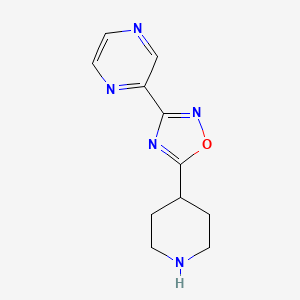

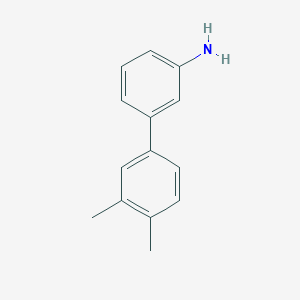

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

Vue d'ensemble

Description

The compound 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is a heterocyclic molecule that features a pyrazine core substituted with a 1,2,4-oxadiazole and a piperidine ring. This structure suggests potential biological activity, given the prevalence of similar heterocyclic compounds in pharmacological applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of imidazo[4,5-b]pyridines and -pyrazines has been achieved using a Pd-catalyzed amide coupling reaction, which allows for substitution at N1 and C2 positions . Additionally, a one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been reported, involving a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized in various studies. For example, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has been elucidated, revealing the dihedral angle between the pyrazole and piperidine rings . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in the context of forming new derivatives with potential biological activities. Novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as anticancer agents . Furthermore, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has been achieved, with these compounds exhibiting strong antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. For example, the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety was characterized by NMR, IR, and LCMS data, which are essential for confirming the identity and purity of the synthesized compound . These techniques could be applied to analyze the physical and chemical properties of this compound.

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Compounds containing the piperidine ring, similar to 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, have been synthesized and shown to exhibit strong antimicrobial activity. These studies include the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives and their evaluation for antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).

Chemical Stability and Reactivity

- Chemical Stability Studies : The chemical stability of similar compounds has been explored, particularly in relation to the Boulton–Katritzky rearrangement. Studies have investigated the reactivity of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, revealing insights into their stability and potential chemical transformations (Kayukova et al., 2018).

Anticholinesterase Effects

- Anticholinesterase Agents : Piperidine derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for their anticholinesterase effects. These compounds are significant due to their potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Anticancer Activity

- Synthesis and Anticancer Evaluation : Research on 1,2,4-oxadiazoles and related compounds has shown promising results in anticancer activity. These studies have explored the synthesis and evaluation of various derivatives for their effectiveness against cancer cell lines (Abdo & Kamel, 2015).

Bacterial Biofilm and Enzyme Inhibition

- Bacterial Biofilm and MurB Enzyme Inhibition : Novel derivatives containing piperazine and related structures have been synthesized and evaluated for their effectiveness against bacterial biofilms and MurB enzymes. These compounds have shown significant inhibitory activities, indicating their potential in antibacterial applications (Mekky & Sanad, 2020).

Antimycobacterial Activity

- Antimycobacterial Properties : Studies have explored the antimycobacterial activity of pyridine and pyrazine derivatives, including 1,2,4-oxadiazoles, for their potential against Mycobacterium tuberculosis. These compounds have shown varying degrees of effectiveness, highlighting their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Molecular Docking

- Synthesis and Molecular Docking Studies : The synthesis and evaluation of oxadiazole and pyrazine derivatives, including spectroscopic and molecular docking studies, have been conducted. These studies focus on their potential as antitubercular agents and their interaction with specific proteins, which could lead to new anti-cancer drugs (El-Azab et al., 2018).

Propriétés

IUPAC Name |

5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFNBVXPLAKRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918746 | |

| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849925-00-4, 93072-94-7 | |

| Record name | 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 93072-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)